molecular formula C26H25Cl2N3O5S B298824 N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide

N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide

Cat. No. B298824
M. Wt: 562.5 g/mol
InChI Key: ZVGNOKPLPFFEKS-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide has been studied for its potential applications in various fields. One of the most significant applications is in the field of medicine, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide involves the inhibition of specific enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is essential for cell cycle progression. Additionally, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide in lab experiments is its ability to inhibit the activity of specific enzymes that are involved in cell growth and proliferation. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide. One of the most significant directions is the development of new cancer therapies based on this compound. Additionally, this compound has the potential to be used in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-methoxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene-1-[(4-chlorophenyl)sulfonyl] hydrazide. Finally, this product is reacted with pyrrolidine-2-carboxylic acid hydrazide to form this compound.

properties

Molecular Formula

C26H25Cl2N3O5S

Molecular Weight

562.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C26H25Cl2N3O5S/c1-35-25-15-19(6-13-24(25)36-17-18-4-7-20(27)8-5-18)16-29-30-26(32)23-3-2-14-31(23)37(33,34)22-11-9-21(28)10-12-22/h4-13,15-16,23H,2-3,14,17H2,1H3,(H,30,32)/b29-16+

InChI Key

ZVGNOKPLPFFEKS-MUFRIFMGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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